molecular formula C20H25N3O2 B7562616 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B7562616
M. Wt: 339.4 g/mol
InChI Key: RHJCXFHFRSNODE-UHFFFAOYSA-N
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Description

2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience research. DMPPA is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated.

Mechanism of Action

The mechanism of action of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have anticancer activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is that it is a relatively new compound, and therefore, there is still much to be learned about its potential applications. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for research. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential applications.

Future Directions

There are many potential future directions for research on 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide. One area of research could focus on investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on investigating its potential as an anticancer agent. Finally, research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves a multi-step process that requires careful attention to detail and precise chemical reactions. The first step involves the reaction of 2-(4-bromophenyl)-2-methylpropan-1-ol with pyridine-3-carboxaldehyde to form the intermediate product, 2-(4-bromophenyl)-2-methyl-1-(pyridin-3-yl)methanol. This intermediate product is then reacted with 5,5-dimethylmorpholine-2,4-dione to form this compound.

Scientific Research Applications

2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have potential as an anti-inflammatory and analgesic agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential as an anticancer agent.

properties

IUPAC Name

2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2)15-25-18(17-8-4-3-5-9-17)13-23(20)14-19(24)22-12-16-7-6-10-21-11-16/h3-11,18H,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCXFHFRSNODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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